molecular formula C23H17IN2O3 B12635000 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12635000
M. Wt: 496.3 g/mol
InChI Key: GZHXOGAEXSANMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of an iodophenyl group and two phenyl groups attached to a dihydropyrrolo[3,4-d][1,2]oxazole ring system. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves the cyclization of β-hydroxy amides. One common method involves the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual HF to improve safety and purity . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which helps in the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® and manganese dioxide can be scaled up for larger production. The use of flow reactors allows for continuous production, which is advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The oxazole ring system can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to the presence of the iodophenyl group and the specific arrangement of the phenyl groups. This unique structure allows for specific interactions with biological targets and offers potential for the development of new therapeutic agents .

Properties

Molecular Formula

C23H17IN2O3

Molecular Weight

496.3 g/mol

IUPAC Name

5-(2-iodophenyl)-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H17IN2O3/c24-17-13-7-8-14-18(17)25-22(27)19-20(15-9-3-1-4-10-15)26(29-21(19)23(25)28)16-11-5-2-6-12-16/h1-14,19-21H

InChI Key

GZHXOGAEXSANMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4I)ON2C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.